molecular formula C22H23N3O2 B2863550 5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1798634-25-9

5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B2863550
CAS RN: 1798634-25-9
M. Wt: 361.445
InChI Key: WFVNPIOLCHUCHD-UHFFFAOYSA-N
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Description

The compound “5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It is characterized by the presence of a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an oxadiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The oxadiazole ring, on the other hand, contains an oxygen atom and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and oxadiazole rings. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The oxadiazole ring, being a heterocyclic scaffold, can participate in a variety of chemical reactions .

Future Directions

The compound “5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole” and similar compounds have potential for further exploration in medicinal chemistry due to their diverse biological activities . Future research could focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their potential as therapeutic agents.

properties

IUPAC Name

[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15(2)16-10-12-18(13-11-16)22(26)25-14-6-9-19(25)21-23-20(24-27-21)17-7-4-3-5-8-17/h3-5,7-8,10-13,15,19H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVNPIOLCHUCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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